molecular formula C9H12O6 B1367146 (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid CAS No. 76784-95-7

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

カタログ番号 B1367146
CAS番号: 76784-95-7
分子量: 216.19 g/mol
InChIキー: WTNDADANUZETTI-JKUQZMGJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid, otherwise known as 1,2,4-cyclohexanetricarboxylic acid or CTA, is a cyclic organic compound that is used in a variety of scientific applications. CTA is a cyclic organic compound that is composed of a six-carbon ring with three carboxyl groups attached. It is a white, crystalline, water-soluble solid that is slightly soluble in ethanol, acetone, and other organic solvents. CTA is a versatile compound that can be used for a variety of scientific applications, including synthesis, research, and lab experiments.

科学的研究の応用

Coordination Chemistry and Material Science

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid, as a member of cyclohexanepolycarboxylic acids, plays a significant role in coordination chemistry. It has potential applications in materials science, particularly as magnetic materials. The conformational transformation of these acids in the presence of various metal ions under hydrothermal conditions has been studied, offering insights into their applications in developing advanced materials (Lin & Tong, 2011).

Crystal Structure and Hydrogen Bond Networks

Research on 1,3,5-Cyclohexanetricarboxylic Acid, a related compound, has shown that it forms complex hydrogen bond networks when crystallized with other compounds. This property is crucial for designing interpenetrated networks using retrosynthetic strategies, which can have significant implications in crystal engineering and the design of new materials (Bhogala, Vishweshwar, & Nangia, 2002).

Synthesis of Phenanthrenes and Other Compounds

The acid has been involved in novel synthesis methods, such as the tandem acylation-cycloalkylation process, which is a method to create phenanthrenes, indicating its utility in organic synthesis and the pharmaceutical industry (Ramana & Potnis, 1996).

Photoremovable Protecting Group for Carboxylic Acids

Another study explored the use of derivatives of this acid as a photoremovable protecting group in organic synthesis or biochemistry. This application is crucial for developing 'caged compounds,' which have a variety of applications in molecular biology and drug development (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Cocrystal Formation

The acid forms cocrystals with various compounds, creating molecular complexes with distinct hydrogen bonding. This property is significant in developing new pharmaceuticals and understanding the nature of molecular interactions (Bhogala & Nangia, 2003).

作用機序

Mode of Action:

CTCA likely interacts with cellular components, affecting biochemical processes. One possibility is that it modulates ion channels or receptors. For instance, some compounds alter sodium and calcium channel transport, reducing nerve firing frequency . Investigating similar compounds may provide clues about CTCA’s mode of action.

Biochemical Pathways:

Without direct data on CTCA, we can’t pinpoint exact pathways. If CTCA resembles barbiturates, it might bind to GABAA receptors at alpha or beta subunits, distinct from GABA itself and benzodiazepine binding sites . This interaction could influence neuronal excitability and neurotransmission.

Action Environment:

Environmental factors affect CTCA’s efficacy and stability:

Remember, this analysis is speculative due to limited data on CTCA

: Primidone alters sodium and calcium channel transport, reducing nerve firing frequency. DrugBank. Link : Heptabarbital (a barbiturate) binds to GABAA receptors at alpha or beta subunits. DrugBank. Link

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid involves the oxidation of a cyclohexene derivative to form a cyclohexanone intermediate, followed by a series of reactions to introduce carboxylic acid groups at the appropriate positions.", "Starting Materials": [ "Cyclohexene", "KMnO4", "H2SO4", "NaOH", "HCl", "NaNO2", "CuCl2", "HCl", "NaOH", "H2O2", "FeSO4", "H2SO4", "HNO3", "NaOH", "H2O" ], "Reaction": [ "Cyclohexene is oxidized with KMnO4 and H2SO4 to form cyclohexanone", "Cyclohexanone is reacted with NaOH and HCl to form the corresponding carboxylic acid", "The carboxylic acid is diazotized with NaNO2 and HCl", "The diazonium salt is coupled with CuCl2 to form an azo compound", "The azo compound is hydrolyzed with NaOH to form the corresponding carboxylic acid", "The carboxylic acid is oxidized with H2O2 and FeSO4 to introduce a carboxylic acid group at the 1alpha position", "The resulting compound is nitrated with HNO3 and NaOH to introduce a carboxylic acid group at the 4alpha position", "The final compound is obtained by neutralizing the nitric acid with NaOH and isolating the product by precipitation with H2O" ] }

CAS番号

76784-95-7

分子式

C9H12O6

分子量

216.19 g/mol

IUPAC名

(1R,2S,4S)-cyclohexane-1,2,4-tricarboxylic acid

InChI

InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m0/s1

InChIキー

WTNDADANUZETTI-JKUQZMGJSA-N

異性体SMILES

C1C[C@H]([C@H](C[C@H]1C(=O)O)C(=O)O)C(=O)O

SMILES

C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O

正規SMILES

C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O

ピクトグラム

Irritant

製品の起源

United States

Synthesis routes and methods

Procedure details

Into a four-necked flask equipped with a thermometer, a stirring device, a condenser and a temperature controller, 198 parts by weight of cyclohexane-1,3,4-tricarboxylic 3,4-anhydride and 300 parts by weight of n-propyl alcohol were charged and allowed to react at 100° C. for 3 h. After the reaction, the excess n-propyl alcohol was distilled off under reduced pressure to obtain monopropyl ester of cyclohexane-1,3,4-tricarboxylic acid as a colorless and transparent liquid. The product was identified by confirming the disappearance of the characteristic absorption of acid anhydride group (1850 and 1790 cm−1) and the appearance of the characteristic absorption of ester group (1735 cm−1) on infrared absorption spectra, and by determining the molecular weight using a gas chromatograph-mass spectrometer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 2
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 3
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 4
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 5
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 6
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。